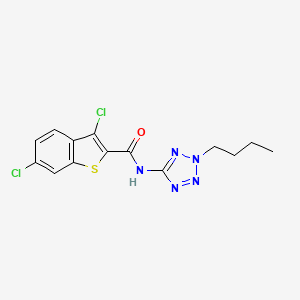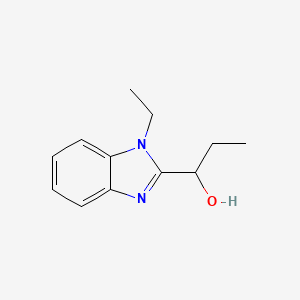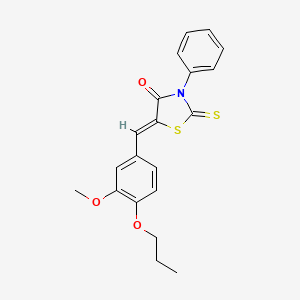![molecular formula C14H13N5O2 B4768021 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide](/img/structure/B4768021.png)
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide
Übersicht
Beschreibung
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a tetrazole-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide is not fully understood. However, studies have suggested that 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide may exert its biological effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the Nrf2-Keap1 pathway, and the mitogen-activated protein kinase (MAPK) pathway. 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has been reported to exhibit various biochemical and physiological effects. 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has also been reported to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and reduce oxidative stress. Additionally, 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide is its ease of synthesis using various methods. 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide is also stable under ambient conditions and can be stored for an extended period. However, one of the limitations of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide is its low solubility in water, which can limit its use in biological assays. 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide is also relatively expensive, which can be a limiting factor for its use in large-scale experiments.
Zukünftige Richtungen
The potential applications of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide in various fields have sparked interest in further research. Some of the future directions for research on 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide include the development of new synthesis methods to improve the yield and purity of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide, the investigation of its mechanism of action to better understand its biological effects, and the exploration of its potential applications in other fields, such as energy storage and environmental remediation.
Conclusion:
In conclusion, 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide can be synthesized using different methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has also been used as a building block for the synthesis of various materials and as a ligand in catalytic reactions. While 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has some limitations, its potential applications in various fields have sparked interest in further research.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has also been used as a building block for the synthesis of various materials, including metal-organic frameworks, polymers, and nanoparticles. Additionally, 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has been used as a ligand in catalytic reactions, such as Suzuki-Miyaura cross-coupling reactions.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-6-13(10(2)21-9)14(20)16-11-4-3-5-12(7-11)19-8-15-17-18-19/h3-8H,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHHWVENGXBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4767942.png)
![methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4767950.png)


![allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate](/img/structure/B4767962.png)

![3-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4767982.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4767995.png)


![N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4768012.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4768014.png)
![ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4768022.png)
![5-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4768033.png)